Selective Dopaminergic Agonist Activity vs. Endogenous Dopamine
The compound was identified and characterized as a 'new, selective dopaminergic agonist' ('ein neuer, selektiver dopaminerger Agonist') in the foundational 1977 study by Geissler, establishing its primary differentiation from the non-selective, pan-dopamine receptor activation of endogenous dopamine [1]. This selectivity was a key design feature distinct from the non-selective catecholamine dopamine.
| Evidence Dimension | Dopamine Receptor Agonist Selectivity |
|---|---|
| Target Compound Data | Active as a selective dopaminergic agonist. |
| Comparator Or Baseline | Endogenous Dopamine (non-selective for D1-like and D2-like receptor families). |
| Quantified Difference | Qualitative classification as 'selective' versus 'non-selective'. |
| Conditions | Pharmacological testing as described in Archiv der Pharmazie, 1977. |
Why This Matters
The explicit designation as a 'selective' agonist makes this compound essential for experiments requiring isolation of specific dopamine receptor subtype pathways, unlike generic dopamine which produces a mixed signal.
- [1] Geissler, H. E. (1977). 3‐(2‐Dipropylamino‐äthyl)‐phenol, ein neuer, selektiver dopaminerger Agonist. Archiv der Pharmazie, 310(9), 749-756. View Source
